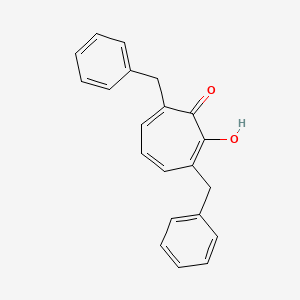
3,7-Dibenzyl-2-hydroxycyclohepta-2,4,6-trien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-Dibenzyl-2-hydroxycyclohepta-2,4,6-trien-1-one is an organic compound that belongs to the class of tropones Tropones are characterized by a seven-membered ring with three conjugated double bonds and a ketone group This compound is a derivative of tropolone, which has an additional hydroxy group at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Dibenzyl-2-hydroxycyclohepta-2,4,6-trien-1-one can be achieved through several methodsThe reaction conditions typically involve the use of anhydrous aluminum chloride as a catalyst and benzyl chloride as the alkylating agent .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, temperature control, and purification techniques are crucial factors in the industrial synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 3,7-Dibenzyl-2-hydroxycyclohepta-2,4,6-trien-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the benzyl positions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl chloride with anhydrous aluminum chloride as a catalyst.
Major Products Formed:
Oxidation: Formation of 3,7-Dibenzyl-2-ketocyclohepta-2,4,6-trien-1-one.
Reduction: Formation of 3,7-Dibenzyl-2-hydroxycyclohepta-2,4,6-trien-1-ol.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
3,7-Dibenzyl-2-hydroxycyclohepta-2,4,6-trien-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The compound’s ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine: Explored for its potential therapeutic effects. Research is ongoing to determine its efficacy and safety in various medical applications.
Industry: Utilized in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 3,7-Dibenzyl-2-hydroxycyclohepta-2,4,6-trien-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxy and ketone groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the benzyl groups may enhance its binding affinity to specific receptors, modulating various biological pathways.
Comparación Con Compuestos Similares
Tropolone: A parent compound with a similar structure but without the benzyl groups.
Cyclohepta-2,4,6-trien-1-one: Another related compound with a simpler structure, lacking the hydroxy and benzyl groups.
Uniqueness: 3,7-Dibenzyl-2-hydroxycyclohepta-2,4,6-trien-1-one stands out due to the presence of benzyl groups, which enhance its chemical reactivity and potential applications. The combination of hydroxy, ketone, and benzyl groups provides a unique platform for exploring new chemical reactions and biological activities.
Propiedades
Número CAS |
52955-60-9 |
|---|---|
Fórmula molecular |
C21H18O2 |
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
3,7-dibenzyl-2-hydroxycyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C21H18O2/c22-20-18(14-16-8-3-1-4-9-16)12-7-13-19(21(20)23)15-17-10-5-2-6-11-17/h1-13H,14-15H2,(H,22,23) |
Clave InChI |
ZGDWVGFIBZKRNK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC2=C(C(=O)C(=CC=C2)CC3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


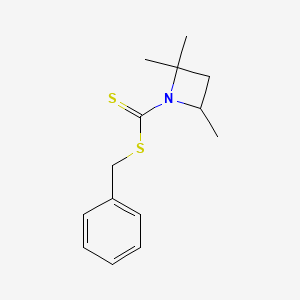
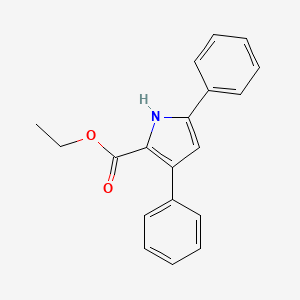
![2-[(Trimethylsilyl)oxy]prop-2-enenitrile](/img/structure/B14646859.png)
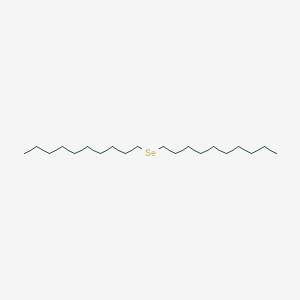
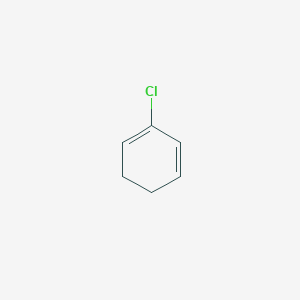

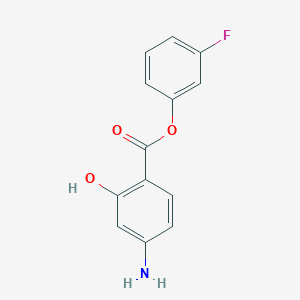
![1,4,5,6-Tetrachlorobicyclo[2.2.1]hept-5-ene-2-carbaldehyde](/img/structure/B14646902.png)
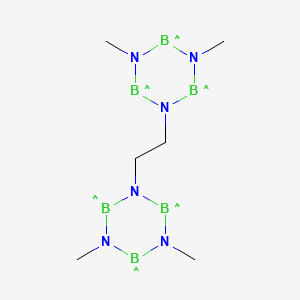
![Benzoic acid;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine](/img/structure/B14646905.png)
![1,1'-Dihydropyrimidine-1,3(2h,4h)-diylbis[8-(3-octylthiiran-2-yl)octan-1-one]](/img/structure/B14646908.png)
![[(2-Ethenylphenyl)methyl]phosphonic acid](/img/structure/B14646912.png)
![4-[1-(Pyridin-4-yl)ethenyl]morpholine](/img/structure/B14646917.png)

